N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
説明
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(8-morpholin-4-yl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O5/c1-28-13-3-4-14(15(11-13)29-2)21-16(26)12-25-19(27)24-6-5-20-17(18(24)22-25)23-7-9-30-10-8-23/h3-6,11H,7-10,12H2,1-2H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQVHZWPTPIEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a compound of considerable interest due to its potential therapeutic applications. This article reviews its biological activity based on various studies and findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Molecular Formula : C₁₅H₁₉N₅O₃
- Molecular Weight : 305.35 g/mol
- CAS Number : 6199-72-0
The presence of the morpholine moiety and the triazolo-pyrazine framework suggests potential interactions with various biological targets.
Research indicates that this compound acts as a selective antagonist for the neurokinin-3 receptor (NK-3). The NK-3 receptor is implicated in several central nervous system (CNS) disorders, making this compound a candidate for therapeutic interventions in conditions such as depression and anxiety disorders .
Anticancer Activity
Recent studies have explored the anticancer properties of compounds similar to N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide. For instance:
- Cell Line Studies : Compounds with similar triazole scaffolds exhibited significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer) cells. IC₅₀ values were reported as low as 20.98 µM for MCF-7 cells .
Neuroprotective Effects
The compound's interaction with NK-3 receptors suggests potential neuroprotective effects. In vitro studies demonstrated that NK-3 antagonists could reduce neuronal excitability and promote neuronal survival in models of neurodegeneration .
Study 1: Neurokinin Receptor Antagonism
A study investigated the effects of various NK-3 antagonists on behavioral models of anxiety and depression. N-(2,4-dimethoxyphenyl)-2-[8-(morpholin-4-yl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide showed significant reductions in anxiety-like behaviors in rodent models compared to controls .
Study 2: Antitumor Efficacy
A comparative analysis was conducted on several derivatives of triazole compounds against tumor cell lines. The compound demonstrated enhanced antitumor activity compared to traditional chemotherapeutics like doxorubicin .
類似化合物との比較
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
The [1,2,4]triazolo[4,3-a]pyrazine core is shared among several analogs, but substituent variations significantly alter activity and pharmacokinetics. Key comparisons include:
- Morpholine vs. Sulfanyl/Chloro Groups : The morpholine substituent in the target compound improves aqueous solubility compared to lipophilic groups like (4-chlorobenzyl)sulfanyl in ’s analog, which may reduce bioavailability .
Pharmacological Implications
- Nitroimidazole vs.
- PROTAC Derivatives : NE-019 () demonstrates the versatility of triazolopyrazine derivatives in targeted protein degradation, suggesting the target compound could be adapted for similar applications .
Research Findings and Data
Solubility and Stability
- The morpholine group in the target compound likely increases solubility compared to ’s chloro-sulfanyl analog, which has higher logP due to hydrophobic substituents .
- Stability under physiological conditions remains uncharacterized but may mirror ’s triazolopyrazine derivatives, which show moderate plasma stability .
Q & A
Q. What are the common synthetic routes for this compound, and what critical reaction conditions should be prioritized?
The synthesis typically involves a multi-step approach:
- Core formation : The triazolo[4,3-a]pyrazinone core is synthesized via cyclization of precursors like 8-amino-triazolo-pyrazinones, often using coupling agents such as EDCI·HCl and HOBt in anhydrous DMF at 60°C .
- Functionalization : The morpholine and 2,4-dimethoxyphenylacetamide moieties are introduced via nucleophilic substitution or amide coupling. For example, Na₂CO₃ in CH₂Cl₂ with acetyl chloride has been used for analogous acetamide derivatives, achieving ~58% yield after recrystallization .
- Purification : Silica gel chromatography (e.g., CH₂Cl₂/MeOH gradients) and recrystallization (e.g., ethyl acetate) are critical for isolating high-purity products .
Q. Which spectroscopic and analytical methods are essential for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : Assign peaks for the triazolo-pyrazine core (e.g., δ 7.6–8.1 ppm for aromatic protons) and morpholine group (δ 3.5–3.7 ppm for morpholine-CH₂) .
- Mass spectrometry (ESI/APCI+) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental analysis : Validate purity (>95%) and stoichiometry .
Advanced Questions
Q. How can reaction yields be optimized given competing side reactions during synthesis?
- Side reaction mitigation : Use excess reagents (e.g., 2.5 eq Na₂CO₃) to drive amide coupling to completion .
- Temperature control : Maintain 60°C during coupling to minimize byproduct formation .
- Computational optimization : Tools like quantum chemical reaction path searches can predict optimal conditions (e.g., solvent polarity, catalyst loading) to reduce trial-and-error experimentation .
Q. What strategies resolve contradictions in biological activity data across assays?
- Orthogonal assays : Combine enzymatic inhibition studies with cell-based assays (e.g., cytotoxicity profiling) to confirm target specificity .
- Purity validation : Use HPLC (≥98% purity) to rule out impurities as contributors to variability .
- Docking studies : Computational models (e.g., molecular dynamics) can clarify discrepancies by analyzing binding interactions with target proteins .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved potency?
- Key modifications :
- Morpholine substitution : Replace morpholine with piperazine to enhance solubility (logP reduction) .
- Methoxy positioning : Adjust 2,4-dimethoxyphenyl groups to modulate steric effects on target binding .
Methodological Challenges and Solutions
Q. What experimental design considerations are critical for scaling up synthesis without compromising yield?
- Batch vs. flow chemistry : Flow systems improve reproducibility for exothermic steps (e.g., acetyl chloride additions) .
- Solvent selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to simplify waste management .
Q. How can spectral ambiguities (e.g., overlapping NMR signals) be resolved?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
